2-Amino-4-methanesulfonylbutanamide HCl
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Overview
Description
2-Amino-4-methanesulfonylbutanamide hydrochloride is a chemical compound with the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol It is known for its unique structure, which includes an amino group, a methanesulfonyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methanesulfonylbutanamide hydrochloride typically involves the reaction of 2-amino-4-methanesulfonylbutanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-4-methanesulfonylbutanamide hydrochloride may involve large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methanesulfonylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the methanesulfonyl group may produce thiol derivatives .
Scientific Research Applications
2-Amino-4-methanesulfonylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-4-methanesulfonylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: This compound has a similar amino group but differs in its overall structure and functional groups.
4-(2-Aminoethyl)benzenesulfonamide: This compound shares the sulfonamide group but has a different backbone structure.
Uniqueness
Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-amino-4-methylsulfonylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQFJGEWLMPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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